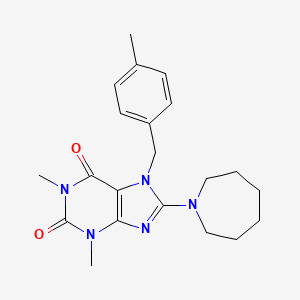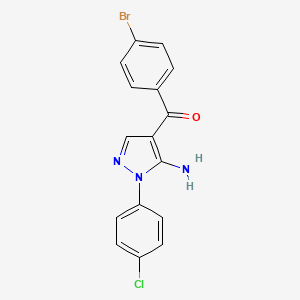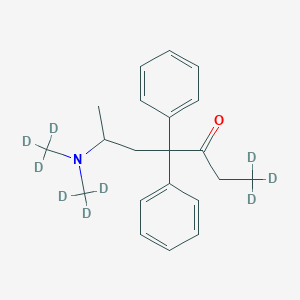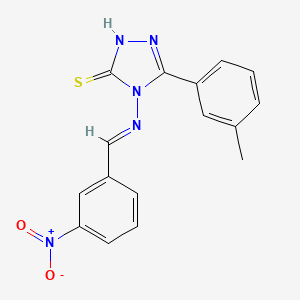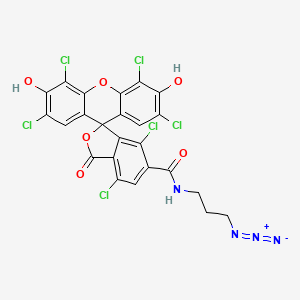
HEX azide, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HEX azide, 6-isomer: is a hexachlorinated derivative of the fluorescent dye fluorescein. It features a terminal azide group, which allows it to participate in click chemistry reactions, particularly azide-alkyne cycloaddition. This compound is primarily used in research settings for labeling and tracking biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: HEX azide, 6-isomer is synthesized through a series of chemical reactions starting from hexachlorofluoresceinThis is typically achieved by reacting hexachlorofluorescein with sodium azide under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures. The compound is produced in reagent grade for research purposes and is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: HEX azide, 6-isomer primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly efficient, selective, and produces stable triazole linkages .
Common Reagents and Conditions:
Reagents: Alkyne-containing molecules, copper catalysts (for copper-catalyzed azide-alkyne cycloaddition), or strain-promoted azide-alkyne cycloaddition reagents.
Major Products: The primary product of these reactions is a triazole-linked conjugate, which can be used for further applications in labeling and tracking biological molecules .
Scientific Research Applications
Chemistry: HEX azide, 6-isomer is used extensively in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole linkages makes it valuable for constructing molecular architectures .
Biology: In biological research, this compound is used for labeling oligonucleotides and other biomolecules. This labeling is crucial for tracking and studying the behavior of these molecules in various biological processes .
Medicine: While direct medical applications are limited, the compound’s use in labeling and tracking can aid in the development of diagnostic tools and therapeutic agents .
Industry: In industrial settings, this compound is used for the development of fluorescent probes and dyes, which are essential in various analytical and diagnostic applications .
Mechanism of Action
HEX azide, 6-isomer exerts its effects through the formation of stable triazole linkages via click chemistry. The azide group reacts with alkyne groups in the presence of a catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for labeling and tracking applications .
Comparison with Similar Compounds
VIC azide, 6-isomer: Another azide derivative used for labeling in PCR applications.
SIMA azide, 6-isomer: A dye with similar spectral properties but higher quantum yield.
Uniqueness: HEX azide, 6-isomer is unique due to its hexachlorinated structure, which provides distinct spectral properties. Its high efficiency and selectivity in click chemistry reactions make it a preferred choice for labeling and tracking applications .
Properties
Molecular Formula |
C24H12Cl6N4O6 |
|---|---|
Molecular Weight |
665.1 g/mol |
IUPAC Name |
N-(3-azidopropyl)-2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C24H12Cl6N4O6/c25-10-4-7(22(37)32-2-1-3-33-34-31)15(28)14-13(10)23(38)40-24(14)8-5-11(26)18(35)16(29)20(8)39-21-9(24)6-12(27)19(36)17(21)30/h4-6,35-36H,1-3H2,(H,32,37) |
InChI Key |
HGKPJGGICCDTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl)Cl)C(=O)NCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15087303.png)
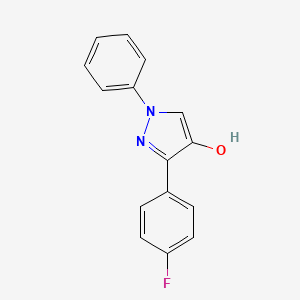
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide](/img/structure/B15087326.png)
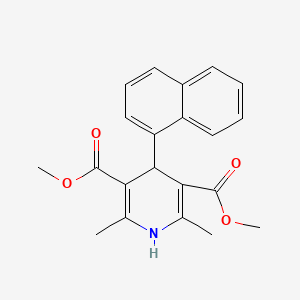
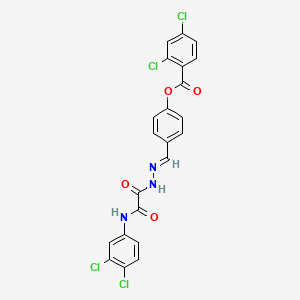
![N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide](/img/structure/B15087361.png)
![2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15087367.png)
![4-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15087371.png)
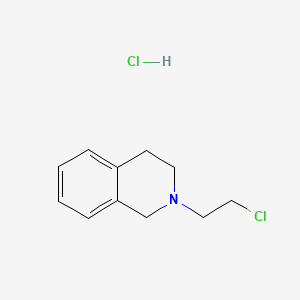
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B15087386.png)
